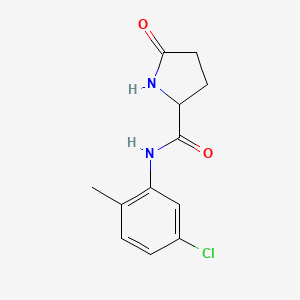
2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid is a synthetic organic compound that belongs to the class of amino acids It features a tert-butoxycarbonyl (Boc) protecting group, a chloropyrazine moiety, and an acetic acid functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloropyrazine and tert-butoxycarbonyl chloride.
Formation of Intermediate: The 5-chloropyrazine is reacted with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine to form the Boc-protected intermediate.
Introduction of Acetic Acid Group: The intermediate is then subjected to a reaction with bromoacetic acid or its derivatives under basic conditions to introduce the acetic acid group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloropyrazine moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various functional groups onto the pyrazine ring.
科学的研究の応用
2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or protein modification.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism of action of 2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid involves its interaction with specific molecular targets. The Boc-protecting group can be removed under acidic conditions to reveal the free amine, which can then interact with enzymes or receptors. The chloropyrazine moiety may also play a role in binding to specific sites on proteins or other biomolecules.
類似化合物との比較
Similar Compounds
2-((Tert-butoxycarbonyl)amino)-2-(5-bromopyrazin-2-YL)acetic acid: Similar structure with a bromine atom instead of chlorine.
2-((Tert-butoxycarbonyl)amino)-2-(5-fluoropyrazin-2-YL)acetic acid: Contains a fluorine atom instead of chlorine.
2-((Tert-butoxycarbonyl)amino)-2-(5-methylpyrazin-2-YL)acetic acid: Features a methyl group instead of chlorine.
Uniqueness
The uniqueness of 2-((Tert-butoxycarbonyl)amino)-2-(5-chloropyrazin-2-YL)acetic acid lies in its specific combination of functional groups, which can impart distinct chemical and biological properties. The presence of the chloropyrazine moiety may enhance its reactivity and binding affinity compared to similar compounds with different substituents.
特性
分子式 |
C11H14ClN3O4 |
|---|---|
分子量 |
287.70 g/mol |
IUPAC名 |
2-(5-chloropyrazin-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
InChI |
InChI=1S/C11H14ClN3O4/c1-11(2,3)19-10(18)15-8(9(16)17)6-4-14-7(12)5-13-6/h4-5,8H,1-3H3,(H,15,18)(H,16,17) |
InChIキー |
MZUNSUJTQYGAGR-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(C1=CN=C(C=N1)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


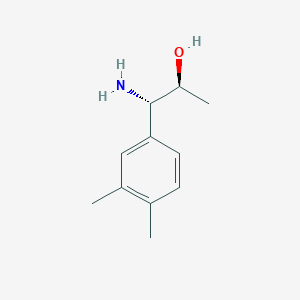
![(1S)-1-[4-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13047662.png)
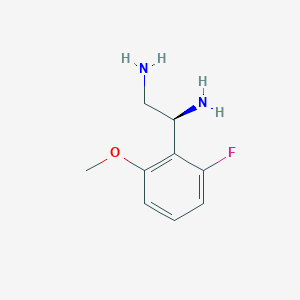
![2-Amino-8-(tert-butyl)-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-4(1H)-one](/img/structure/B13047680.png)

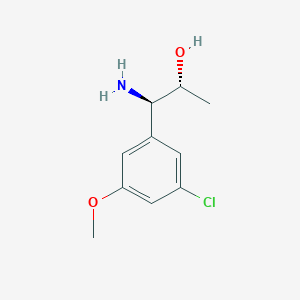
![6-(Trifluoromethyl)-2-azaspiro[3.3]heptan-2-ium chloride](/img/structure/B13047692.png)
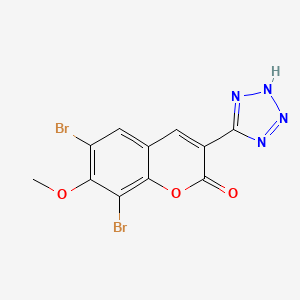
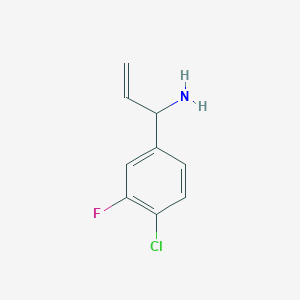
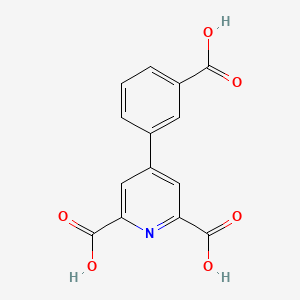
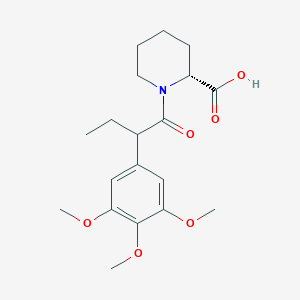

![3-Bromo-7-chloro-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-A]pyrimidine](/img/structure/B13047732.png)
